molecular formula C₁₀H₇D₃O₄ B1164037 4-Carboxy-α-methylbenzeneacetic Acid-d3

4-Carboxy-α-methylbenzeneacetic Acid-d3

Cat. No.: B1164037
M. Wt: 197.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-α-methylbenzeneacetic Acid-d3 is a deuterium-labelled analogue of a key degradation product and impurity of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen . This compound is formed from Ibuprofen through oxidative and thermal treatments, making it a critical reference standard in pharmaceutical research and development . The incorporation of three deuterium atoms provides a distinct isotopic mass, allowing researchers to use this compound as an internal standard in mass spectrometry-based analytical methods for the precise quantification of Ibuprofen and its metabolites. Its primary research value lies in drug impurity profiling, stability studies, and metabolic pathway investigation, helping to ensure the safety, quality, and efficacy of pharmaceutical products. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₇D₃O₄

Molecular Weight

197.2

Synonyms

DL-2-(4-Carboxyphenyl)propionic Acid-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications References
4-Carboxy-α-methylbenzeneacetic Acid-d3 C₁₀H₇D₃O₄ 197.2 Carboxyl, α-methyl, benzene Internal standard for LC-MS/MS assays
3-Carboxy-α-methylbenzeneacetic Acid-d3 C₁₀H₇D₃O₄ 197.2 Carboxyl (meta position), α-methyl Isotopic tracer in drug metabolism
p-Butyl Ibuprofen-d3 C₁₃H₁₅D₃O₂ 209.3 Propionic acid, butyl substituent Quantifying ibuprofen metabolites
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 Carboxyl, phenolic hydroxyl Preservative, intermediate in synthesis
Mycophenolic Acid-d3 C₂₃H₂₇D₃O₆ 433.64 Deuterated mycophenolic acid Mass spectrometry internal standard

Key Analysis

Structural Isomerism :

  • This compound differs from 3-Carboxy-α-methylbenzeneacetic Acid-d3 () in the position of the carboxyl group (para vs. meta on the benzene ring). This positional isomerism affects polarity and retention times in chromatographic analyses .

Deuterated vs. Non-Deuterated Analogues: The deuterated form of 4-Carboxy-α-methylbenzeneacetic Acid has a 3 Da mass increase compared to its non-deuterated counterpart (194.19 vs. 197.2), enabling precise quantification in bioanalytical workflows . In contrast, 4-Hydroxybenzoic Acid (non-deuterated, ) lacks the α-methyl group and deuterium, limiting its use to non-isotopic applications like food preservation .

Functional Group Variations :

  • p-Butyl Ibuprofen-d3 () shares the propionic acid backbone with ibuprofen but incorporates a butyl substituent and deuterium. This structural modification alters lipophilicity and metabolic stability compared to this compound, which has a carboxyl group directly on the benzene ring .

Applications in Research: Mycophenolic Acid-d3 () and this compound both serve as internal standards but target distinct parent molecules (mycophenolic acid vs. ibuprofen/loxoprofen). The former’s higher molecular weight (433.64 vs. 197.2) reflects its complex steroid-like structure .

Synthesis and Stability: Deuterated compounds like this compound are synthesized using deuterated reagents (e.g., ammonium-d4 acetate-d3, ), ensuring isotopic purity.

Preparation Methods

Reaction Mechanism and Conditions

This method involves refluxing the non-deuterated compound in deuterated solvents (e.g., D₂O or d₆-DMSO) under acidic catalysis. Protons on the α-methyl group undergo exchange with deuterium via keto-enol tautomerism, facilitated by Brønsted acids like DCl or D₂SO₄.

Procedure :

  • Dissolve 4-Carboxy-α-methylbenzeneacetic acid (1.0 mmol) in D₂O (10 mL).

  • Add DCl (2.0 eq) and reflux at 80°C for 48 hours.

  • Neutralize with NaOD, isolate via rotary evaporation, and purify by recrystallization from d₆-acetone.

Key Parameters :

  • Temperature: 80–100°C

  • Reaction Time: 48–72 hours

  • Deuteration Efficiency: ~85–90% (measured via ¹H NMR).

Limitations and Optimization

  • Isotopic Purity : Prolonged reaction times (>72 hours) risk hydrolysis of the carboxylic acid groups.

  • Solvent Choice : D₂O limits solubility; d₆-DMSO improves substrate solubility but may require higher catalyst loadings.

Synthesis from Deuterated Precursors

Reductive Deuteration of Ketone Intermediates

This route employs deuterated reducing agents to convert a ketone precursor into the deuterated methyl group.

Step 1: Synthesis of 4-Carboxybenzoylacetate

  • Condense terephthalic acid with ethyl acetoacetate via Claisen condensation.

  • Hydrolyze the ester to yield 4-carboxybenzoylacetic acid.

Step 2: Deuteration via NaBD₄ Reduction

  • Reduce the ketone intermediate with sodium borodeuteride (NaBD₄) in THF-d₈.

  • Acidify with DCl to protonate the carboxylate and isolate the product.

Reaction Scheme :

4-Carboxybenzoylacetic acid+NaBD44-Carboxy-α-methylbenzeneacetic Acid-d3+Borates\text{4-Carboxybenzoylacetic acid} + \text{NaBD}_4 \rightarrow \text{4-Carboxy-α-methylbenzeneacetic Acid-d3} + \text{Borates}

Yield : 70–75% (after purification via column chromatography).

Grignard Reaction with CD₃MgBr

An alternative approach involves reacting a bromobenzene derivative with deuterated methylmagnesium bromide:

  • Synthesize methyl 4-bromobenzoate via esterification of 4-bromobenzoic acid.

  • Treat with CD₃MgBr in dry ether to form the deuterated methyl group.

  • Hydrolyze the ester and oxidize the side chain to the carboxylic acid.

Challenges :

  • Requires strict anhydrous conditions to prevent proton contamination.

  • Lower yields (~60%) due to side reactions during oxidation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Absence of the α-methyl proton signal at δ 1.4–1.6 ppm confirms deuteration.

  • Mass Spectrometry : Molecular ion peak at m/z 197.20 (calculated for C₁₀H₇D₃O₄).

Isotopic Purity Assessment

Isotopic enrichment is quantified using LC-MS:

MethodDeuteration (%)Purity (%)
Acid-Catalyzed Exchange85–9098
NaBD₄ Reduction95–9899

Industrial and Research Applications

The NaBD₄ reduction method is preferred for large-scale synthesis due to higher isotopic purity, while acid-catalyzed exchange suits small-scale metabolic studies. Recent advancements focus on flow chemistry to improve reaction efficiency and reduce D₂O usage.

Q & A

Basic Research Questions

Q. How can researchers distinguish 4-Carboxy-α-methylbenzeneacetic Acid-d3 from its non-deuterated analog in analytical workflows?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific mass shifts (Δm/z = +3) to differentiate isotopic peaks. For structural confirmation, employ <sup>1</sup>H NMR to observe the absence of proton signals replaced by deuterium (e.g., methyl or aromatic protons) .
  • Experimental Design : Prepare equimolar mixtures of deuterated and non-deuterated standards, and compare retention times and fragmentation patterns using high-resolution MS.

Q. What are the optimal conditions for solubilizing this compound in biological assays?

  • Methodology : The compound is sparingly soluble in DMSO and methanol . Pre-dissolve in DMSO (10 mM stock) and dilute with aqueous buffers (pH 7.4) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy.

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store at -20°C in anhydrous conditions to prevent hydrolysis or isotopic exchange. Monitor stability using HPLC purity checks every 6 months, focusing on degradation products like non-deuterated analogs or decarboxylated derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic transformation of ibuprofen into this compound in microbial systems?

  • Methodology : Use deuterium-labeled ibuprofen in microbial incubation studies (e.g., Priestia megaterium) and track isotopic incorporation via GC-MS or LC-HRMS . Include controls with non-deuterated ibuprofen to differentiate enzymatic vs. non-enzymatic pathways.
  • Data Analysis : Compare <sup>13</sup>C/<sup>2</sup>H isotopic patterns in metabolites to map biotransformation routes.

Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices (e.g., plasma)?

  • Methodology : Use stable isotope dilution assays (SIDA) with a <sup>13</sup>C-labeled internal standard to correct for matrix effects. Optimize solid-phase extraction (SPE) protocols to isolate the compound from interferents .
  • Validation : Perform spike-and-recovery experiments across multiple matrices (plasma, urine) to validate accuracy (80–120%) and precision (RSD <15%).

Q. How does deuteration affect the compound’s reactivity in esterification or amidation reactions?

  • Methodology : Compare reaction kinetics between deuterated and non-deuterated forms using NMR reaction monitoring . For example, track esterification with methanol-d4 under acidic catalysis .
  • Key Insight : Deuteration at the α-methyl group may reduce reaction rates due to isotopic mass effects, altering activation energy.

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodology : Perform accelerated stability studies under stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-HRMS . Cross-validate solubility using nephelometry for turbidity quantification .

Methodological Notes

  • Synthesis : Deuterated analogs are typically synthesized via acid-catalyzed H/D exchange or de novo synthesis using deuterated precursors (e.g., CD3I) .
  • Isotopic Purity : Verify deuterium incorporation (>98 atom%) using mass spectrometry and isotopic ratio analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.